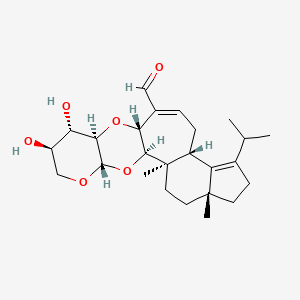

Erinacin B

Descripción

Significance in Natural Product Chemistry and Chemical BiologyThe significance of erinacin B in natural product chemistry stems from its isolation from a natural source, Hericium erinaceus, which has a history of use in traditional medicine.hilarispublisher.commikronaehrstoffcoach.comIts unique cyathane structure contributes to the diversity of known fungal metabolites. In chemical biology, this compound is significant due to its observed biological activities, particularly its potent stimulating effect on nerve growth factor (NGF) synthesis.wikipedia.orgnih.govmedchemexpress.commedchemexpress.comcaymanchem.commdpi.comNGF is a crucial protein involved in the growth, maintenance, and survival of neurons.hilarispublisher.comencann.plResearch indicates that erinacines, including erinacine B, may play a role in supporting nervous system health and could have potential implications for neurodegenerative conditions by promoting neuronal repair and protection.frenchmush.comnih.govmdpi.comencann.plStudies have shown that erinacine B can induce NGF secretion in isolated mouse astroglial cells.caymanchem.comWhile erinacine A has been more extensively studied regarding its effects in the central nervous system and its ability to cross the blood-brain barrier, the classification of erinacine B within the group of erinacines known to stimulate NGF synthesis highlights its importance in this area of research.nih.govmdpi.comFurthermore, erinacine P, another cyathane-xyloside from Hericium erinaceus, has been shown to be chemically converted into erinacine B, suggesting a biosynthetic relationship within this class of compounds.researchgate.netresearchgate.net

Data Table: Chemical Information for this compound

| Property | Value | Source |

| Molecular Formula | C₂₅H₃₆O₆ | medchemexpress.commedchemexpress.comcaymanchem.comnih.govnih.gov |

| Molecular Weight | 432.55 g/mol (Computed) / 432.6 (Technical Information) | medchemexpress.comcaymanchem.comnih.govnih.gov |

| CAS Number | 156101-10-9 | medchemexpress.commedchemexpress.comcaymanchem.comnih.gov |

| PubChem CID | 9980261, 9824135 | nih.govnih.govinvivochem.cn |

| LogP (XLogP3) | 1.9 | nih.govinvivochem.cn |

| tPSA | 85.2 | nih.govinvivochem.cn |

| Hydrogen Bond Donors | 2 | invivochem.cn |

| Hydrogen Bond Acceptors | 6 | invivochem.cn |

| Rotatable Bonds | 6 | invivochem.cn |

| Optical Activity | (-) | nih.gov |

| Source Organism | Hericium erinaceus (Lion's Mane mushroom), specifically from mycelia. | wikipedia.orgnih.govmedchemexpress.commedchemexpress.comcaymanchem.comnih.gov |

| Classification | Cyathane diterpenoid, Natural Product, Terpenoid | nih.govmedchemexpress.comcaymanchem.commdpi.com |

Detailed Research Findings:

Research has primarily focused on the ability of erinacine B to stimulate NGF synthesis. Early studies isolated erinacines A, B, and C from Hericium erinaceus mycelia and identified them as strong stimulators of NGF synthesis. wikipedia.orgcaymanchem.comcaymanchem.com Specifically, erinacine B has been shown to induce the secretion of NGF in isolated mouse astroglial cells at a concentration of 1 mM. caymanchem.com While comparative studies often highlight erinacine A as a key representative for in vivo studies and blood-brain barrier permeability, erinacine B's established activity in stimulating NGF synthesis in vitro positions it as a significant compound within the erinacine family for further investigation into its precise mechanisms and potential biological roles. nih.govmdpi.com The biosynthetic pathway of erinacines is also an area of research, with evidence suggesting that erinacine P can be chemically converted to erinacine B, indicating potential routes of synthesis within the organism. researchgate.netresearchgate.net

Propiedades

Fórmula molecular |

C25H36O6 |

|---|---|

Peso molecular |

432.5 g/mol |

Nombre IUPAC |

(1R,2R,5R,10R,14R,16R,17S,18R,21S)-17,18-dihydroxy-2,5-dimethyl-8-propan-2-yl-15,20,22-trioxapentacyclo[12.8.0.02,10.05,9.016,21]docosa-8,12-diene-13-carbaldehyde |

InChI |

InChI=1S/C25H36O6/c1-13(2)15-7-8-24(3)9-10-25(4)16(18(15)24)6-5-14(11-26)20-22(25)31-23-21(30-20)19(28)17(27)12-29-23/h5,11,13,16-17,19-23,27-28H,6-10,12H2,1-4H3/t16-,17-,19+,20-,21-,22+,23+,24-,25-/m1/s1 |

Clave InChI |

BEECYWPPXWUPIT-ZCKYJUNOSA-N |

SMILES isomérico |

CC(C)C1=C2[C@H]3CC=C([C@@H]4[C@@H]([C@@]3(CC[C@]2(CC1)C)C)O[C@H]5[C@H](O4)[C@H]([C@@H](CO5)O)O)C=O |

SMILES canónico |

CC(C)C1=C2C3CC=C(C4C(C3(CCC2(CC1)C)C)OC5C(O4)C(C(CO5)O)O)C=O |

Sinónimos |

erinacine B |

Origen del producto |

United States |

Chemical Synthesis and Analog Development

Enantioselective Total Synthesis Strategies for (-)-Erinacin B

The enantioselective total synthesis of (-)-erinacin B has been a significant challenge in natural product synthesis, primarily due to the intricate fused ring system and the presence of multiple stereogenic centers. Several research groups have developed strategies to achieve the total synthesis of this molecule in an enantiomerically pure form.

A notable approach involves the convergent synthesis using specifically designed chiral building blocks researchgate.netnih.govnih.govresearchgate.net. This strategy allows for the preparation of key molecular fragments with established absolute stereochemistry, which are then coupled to construct the final complex structure. Asymmetric catalysis plays a crucial role in establishing the required stereocenters in these building blocks researchgate.netnih.govnih.govresearchgate.net.

The first enantioselective total synthesis of (-)-erinacin B was reported by Nakada and coworkers nih.govnih.gov. Their strategy featured the convergent construction of the 5-6-7 tricyclic cyathane core system. This was achieved through the use of chiral building blocks synthesized via asymmetric catalysis developed within their research group nih.govnih.gov. The synthesis also involved the highly stereoselective construction of all stereogenic centers present in the aglycon portion of erinacin B nih.gov.

Another formal synthesis of (-)-erinacine B has been enabled by asymmetric organocatalysis rsc.orgresearchgate.net. This unified strategy focused on accessing the core structure of cyathane diterpenoids through an organocatalyzed asymmetric intramolecular vinylogous aldol reaction rsc.org. This key step allowed for the convergent construction of a 5-6-6 tricyclic ring system, which could then be elaborated to the complete cyathane core. The strategy also incorporated a hydroxyl-directed cyclopropanation/ring opening sequence to stereoselectively establish the 1,4-anti and -cis angular-methyl quaternary carbon centers rsc.org.

These enantioselective approaches highlight the power of modern synthetic methodologies, including asymmetric catalysis and convergent strategies, in tackling the synthesis of complex natural products like (-)-erinacin B.

Methodologies for Convergent Construction of Cyathane Core Systems

Various methodologies have been employed for the convergent construction of the cyathane core. One approach involves the use of intramolecular reactions to form the rings. For instance, intramolecular aldol reactions have been utilized to construct the seven-membered C-ring nih.govcaltech.edu. Ring-expansion strategies, often involving sequences like ozonolysis and aldol reactions, have also been employed for C-ring formation nih.govcaltech.edu.

Metal-catalyzed reactions have proven to be powerful tools in the convergent synthesis of the cyathane skeleton. Examples include palladium-catalyzed intramolecular Heck cyclization to construct the B-ring, ruthenium-catalyzed ring-opening/ring-closing metathesis to build both A and C rings, and aluminum-catalyzed carbonyl-ene reactions for C-ring construction nih.govcaltech.edu. A cobalt-mediated Pauson-Khand reaction has also been explored for constructing the 5-6-7 core researchgate.net.

Alkylation strategies, including aldol reactions and enolate spiro-alkylation, have also played a role in cyathane synthetic design, targeting different rings of the tricyclic system nih.govcaltech.edu. The challenge of establishing the correct relative stereochemistry, particularly the anti relationship of the angular methyl groups at C6 and C9, is a critical aspect addressed by these methodologies caltech.edu. Convergent approaches often involve coupling fragments where some of these stereocenters are already established in an enantiopure form researchgate.netresearchgate.net.

Development of Optically Pure this compound Analogs and Derivatives

The development of optically pure this compound analogs and derivatives is important for structure-activity relationship (SAR) studies and the exploration of their potential biological activities. Convergent synthesis approaches, as discussed earlier, inherently facilitate the preparation of analogs by allowing for variations in the structures of the convergent fragments researchgate.netresearchgate.net.

By preparing different chiral building blocks and coupling them using established convergent strategies, researchers can access a range of optically pure cyathane diterpenoids, including erinacine B and its modified structures researchgate.netresearchgate.net. This divergent synthesis approach from common intermediates or synthetic strategies enables the systematic modification of different parts of the molecule.

While specific detailed methodologies for the synthesis of a wide range of optically pure this compound analogs were not extensively detailed in the search results beyond the general concept of divergent synthesis for SAR, the successful enantioselective total syntheses of (-)-erinacin B and other related cyathane diterpenoids like allocyathin B2 and erinacine E demonstrate the capability to synthesize these complex structures in optically pure form researchgate.netnih.govnih.govresearchgate.net. The biosynthesis of erinacines also provides insights into naturally occurring derivatives, with compounds like erinacine P identified as a precursor that can be chemically converted to erinacine B d-nb.inforesearchgate.net. This suggests potential routes for semi-synthetic approaches to certain derivatives.

Pre-clinical Pharmacological Activities and Molecular Mechanisms

Neurotrophic and Neuroprotective Effects

Erinacine B has been investigated for its ability to promote neuronal growth and protect against neuronal damage through several mechanisms.

Stimulation of Nerve Growth Factor (NGF) Synthesis in Astroglial Cells

One of the key findings regarding erinacine B is its potent ability to stimulate the synthesis of Nerve Growth Factor (NGF). Studies using isolated mouse astroglial cells have shown that erinacine B can induce the secretion of NGF. This stimulation of NGF synthesis in astroglial cells is considered a significant mechanism by which erinacine B may exert its neurotrophic effects.

Activation of Neuronal Survival Pathways (e.g., TrkA/Erk1/2, BDNF/TrkB/PI3K/Akt/GSK-3β signaling)

Erinacine B and other compounds from Hericium erinaceus have been linked to the activation of signaling pathways crucial for neuronal survival and plasticity. Specifically, research indicates the involvement of the BDNF/TrkB/PI3K/Akt/GSK-3β pathway. Activation of this cascade is associated with promoting neurogenesis and protecting neuronal cells against apoptosis. While some studies specifically highlight erinacine A's effects on this pathway, the general neurotrophic mechanisms of Hericium erinaceus compounds, including erinacines, are often discussed in the context of activating these survival pathways.

Protection against Ischemia-Reperfusion Injury and Neuronal Cell Death in Animal Models

Erinacine B has shown potential in protecting against ischemia-reperfusion injury, a condition that leads to neuronal cell death. While the provided search results primarily mention erinacine B's role in preventing thrombosis and increasing cerebral blood flow, which contributes to protection against cerebrovascular risk and vascular dementia, these effects are indirectly related to protecting against ischemia-repurfusion injury. Further specific details on erinacine B's direct protective effects against ischemia-reperfusion injury and neuronal cell death in animal models, beyond its impact on blood flow, were not extensively detailed in the provided snippets.

Modulation of Neurotransmitter Levels in Animal Models (e.g., Catecholamines, Serotonin)

Studies in animal models have indicated that Hericium erinaceus and its components, such as erinacine A, can modulate the levels of monoamine neurotransmitters, including norepinephrine (NE), dopamine (DA), and serotonin (5-HT), particularly in the hippocampus. This modulation of neurotransmitter levels is suggested as a mechanism contributing to the observed antidepressant-like effects in stressed mice. While the provided information specifically mentions erinacine A in this context, it suggests a potential for other erinacines like erinacine B to also influence neurotransmitter systems.

Modulation of Cellular Stress and Inflammatory Pathways

Erinacine B and other compounds from Hericium erinaceus possess properties that can modulate cellular stress and inflammatory responses.

Anti-inflammatory Mechanisms (e.g., inhibition of iNOS/p38 MAPK, NF-κB signals)

Erinacines, including erinacine A and erinacine C, have demonstrated anti-inflammatory properties through the modulation of key signaling pathways. Research indicates that these compounds can inhibit the activation of NF-κB, a crucial transcription factor involved in the regulation of pro-inflammatory genes. mdpi.commdpi.com Inhibition of NF-κB prevents its translocation into the nucleus and the subsequent transcription of inflammatory mediators such as cytokines (e.g., TNF-α, IL-6, and IL-1β) and inducible enzymes like inducible nitric oxide synthase (iNOS). mdpi.commdpi.commdpi.comresearchgate.net

Studies have shown that erinacine A and erinacine C can reduce the expression levels of iNOS and the production of nitric oxide (NO), a molecule associated with chronic inflammation. mdpi.commdpi.comresearchgate.net Furthermore, erinacine A has been shown to act via the inhibition of the p38 MAPK pathway, which is also involved in inflammatory responses. mdpi.comnih.govmdpi.comresearchgate.net For instance, erinacine A was found to protect against ischemic myocardial injury by inhibiting iNOS/p38 MAPK signaling. mdpi.com Erinacine C has also been reported to inhibit the phosphorylation of IκBα, a step necessary for NF-κB activation. mdpi.comresearchgate.net

Data on the effects of erinacine C on inflammatory markers in LPS-induced BV2 microglial cells illustrate these mechanisms:

| Treatment (µM) | NF-κB Expression (% of Control) | p-IκBα Expression (% of Control) | iNOS Expression (% of Control) | NO Production (% of Control) |

| Control | 100 | 100 | 100 | 100 |

| LPS | Increased | Increased | Increased | Increased |

| LPS + Erinacine C (1) | Decreased | |||

| LPS + Erinacine C (2.5) | Decreased (by 70%) | Decreased (by 39%) | Significantly Decreased | Reduced |

| LPS + QNZ (NF-κB inhibitor) | Decreased (by 51%) |

Note: Data is illustrative based on reported effects and relative changes mdpi.comresearchgate.net. Specific numerical values for all markers and concentrations were not consistently available across snippets.

Regulation of Endoplasmic Reticulum Stress Signaling

Endoplasmic Reticulum (ER) stress is a cellular condition that can lead to apoptosis if not resolved. mdpi.commdpi.com Research suggests that erinacines may play a role in regulating ER stress signaling pathways. Erinacine A-enriched Hericium erinaceus mycelia have been shown to protect against neurotoxicity induced by MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) by inhibiting ER stress. nih.govyubivitamins.com This protective effect was associated with lowering the expression of Fas and Bax, proteins involved in apoptosis, via the IRE1α/TRAF2 complex formation and the phosphorylation of JNK1/2, p38, and NF-κB pathways. nih.gov Ischemic injury, which can cause protein misfolding and ER stress, has been linked to apoptosis. mdpi.comresearchgate.net Erinacine A's ability to attenuate neurotoxicity after ischemic brain injury is thought to be related to its capacity to scavenge free radicals and regulate ER stress signaling. mdpi.comresearchgate.net

Potential Anti-Cancer Mechanisms (relevant to the erinacine class)

The erinacine class of compounds, particularly erinacine A, has demonstrated potential anti-cancer activities in pre-clinical settings. These mechanisms involve inducing apoptosis and cell cycle arrest, reducing proliferation and invasiveness, and utilizing ROS-dependent pathways. nih.govresearchgate.net

Erinacine A has been shown to induce apoptosis (programmed cell death) and cell cycle arrest in various cancer cell lines. nih.govresearchgate.netfrontiersin.orgresearchgate.netresearchgate.netcaymanchem.com Studies on human colorectal cancer cell lines (DLD-1 and HCT-116) have shown that erinacine A can decrease cell viability and induce cell cycle arrest, specifically at the G1 phase in DLD-1 cells. frontiersin.orgcaymanchem.com The induction of apoptosis by erinacine A involves both extrinsic and intrinsic pathways. frontiersin.org It can trigger the activation of death receptors like TNFR, Fas, and FasL, and activate caspases (caspase-3, -7, -8, -9), while also suppressing anti-apoptotic proteins such as Bcl-2 and Bcl-XL and increasing pro-apoptotic Bax. frontiersin.orgnih.gov In gastric cancer cells, erinacine A has been reported to induce apoptosis through the FAK/AKT/PAK1 pathway. researchgate.netresearchgate.net

Beyond inducing cell death, erinacine A has also been shown to reduce the proliferation and invasiveness of cancer cells. nih.govresearchgate.netfrontiersin.orgresearchgate.net In colorectal cancer cells, erinacine A treatment led to a significant decrease in proliferation and invasiveness. researchgate.netfrontiersin.orgnih.gov This effect is mediated, in part, by modulating pathways such as PI3K/mTOR/p70S6K and ROCK1/LIMK2/Cofilin, which are involved in cell growth, survival, and migration. researchgate.netfrontiersin.orgnih.gov Proteomic studies have identified changes in the expression of proteins like cofilin-1 and profilin-1, which are linked to the actin cytoskeleton and play a role in cell invasiveness, following erinacine A treatment. researchgate.netnih.govoncotarget.com

Reactive Oxygen Species (ROS) play a complex role in cancer, and some natural compounds exert their cytotoxic effects by modulating ROS levels. nih.govoncotarget.com Erinacine A's anti-cancer activity has been linked to the generation of ROS in cancer cells. nih.govresearchgate.netfrontiersin.orgnih.gov Studies have shown that erinacine A treatment increases intracellular ROS production in colorectal and gastric cancer cells. frontiersin.orgresearchgate.netnih.gov This increase in ROS can activate signaling pathways that lead to cell cycle arrest and apoptosis. frontiersin.orgnih.govoncotarget.com The ROS-mediated effects of erinacine A have been observed in various cancer cell lines, contributing to its anti-proliferative and pro-apoptotic effects. frontiersin.orgresearchgate.netnih.govoncotarget.com

Structure-Activity Relationship (SAR) Studies for Biological Potency

Identification of Essential Structural Motifs for Activity

Based on the available search results, specific detailed studies explicitly identifying the essential structural motifs of Erinacin B responsible for its NGF synthesis stimulating activity are not prominently featured. This compound belongs to the class of cyathin diterpenoids, and its activity is linked to this structural classification shared with other erinacines known for neurotrophic effects. caymanchem.comnih.govcjnmcpu.com While the general structure of cyathin diterpenoids is associated with NGF synthesis stimulation, the precise substructures within the this compound molecule critical for this specific activity are not detailed in the provided information.

Rational Design and Evaluation of More Potent Analogs

Information specifically concerning the rational design and evaluation of more potent this compound analogs is not extensively covered in the provided search results. While research exists on the structure-activity relationships and the development of analogs for related compounds from Hericium erinaceus, such as Erinacine A, the available literature does not provide detailed accounts of efforts focused on designing and evaluating analogs specifically derived from the this compound structure to enhance its potency. cjnmcpu.com Further research may be needed to explore the potential for developing more potent analogs based on the this compound scaffold.

Biotechnological Production and Strain Optimization

Optimization of Fungal Cultivation Methods (e.g., Solid-State, Submerged Fermentation) for Enhanced Production

Two primary methods are used for cultivating Hericium erinaceus mycelia for erinacine production: solid-state fermentation (SSF) and submerged fermentation (SmF). Both methods have been explored to maximize mycelial biomass and erinacine content, including Erinacin B.

Solid-state cultivation involves growing the fungus on a solid substrate with limited free water, mimicking its natural growth environment. Studies have investigated various parameters in SSF, including substrate composition, particle size, substrate weight, nitrogen sources, and inorganic salt additives. For instance, research using corn kernel as a substrate found that a particle size less than 2.38 mm and the addition of 10mM ZnSO₄·7H₂O resulted in a specific yield of Erinacin A reaching 165.36 mg/g cell dry weight. researchgate.net Another study on solid-state cultivation in glass jars and a horizontal stirred tank reactor compared different substrates with added casein peptone and NaCl. The highest Erinacin A concentration was detected in a substrate containing 0.56% NaCl and 3.4% casein peptone. hilarispublisher.comresearchgate.net While glass jar cultivation allowed for numerous small-scale experiments, the horizontal stirred tank reactor offered better control over aeration, temperature, and mixing, proving more suitable for larger-scale biomass production, achieving up to 350 mg/g compared to 100 mg/g in glass jars. hilarispublisher.comresearchgate.net

Submerged fermentation, where the fungus grows in a liquid nutrient medium, is often preferred for industrial-scale production due to easier control of parameters like temperature, pH, and agitation. nih.gov While fewer studies specifically detail this compound production in SmF compared to Erinacin A, the principles and optimization strategies are similar for cyathane diterpenoids produced by Hericium erinaceus. Optimized liquid media compositions have been developed. For example, a medium containing glucose (69.87 g/l), casein peptone (11.17 g/l), NaCl (1.45 g/l), ZnSO₄ (55.24 mg/l), and KH₂PO₄ (1.0 g/l) at pH 4.5 in a 10 L bioreactor produced 192 ± 42 mg/l of Erinacin A after 8 days. nih.gov Scaling up to a 100 L bioreactor with a different medium (0.5% yeast extract, 4% glucose, 0.5% soybean powder, 0.25% peptone, 1% oat, and 0.05% KH₂PO₄ at pH 5) yielded 206 ± 7 mg/l of Erinacin A after 14 days. nih.gov Optimization studies suggest that a carbon-to-nitrogen (C/N) ratio of 6 and a pH between 4 and 5 can be important for promoting erinacine A biosynthesis in Hericium erinaceus mycelia. nih.gov

Here is a comparison of Erinacin A production under different cultivation conditions:

| Cultivation Method | Reactor Type | Substrate/Medium Composition | Key Parameters | Erinacin A Yield | Citation |

| Solid-State Cultivation | Glass Jars | Husked millet + paddy millet with 0.56% NaCl and 3.4% casein peptone | 8 weeks cultivation | 225.4 x 10³ AUC | hilarispublisher.com |

| Solid-State Cultivation | Horizontal Stirred Tank Reactor | Husked millet + paddy millet with 0.56% NaCl and 3.4% casein peptone | 8 weeks cultivation, 24°C, 5 L/min airflow, 80 rpm mixing | Not detected in this specific setup | hilarispublisher.com |

| Solid-State Cultivation | Glass Jars | Corn kernel, particle size < 2.38 mm, 10mM ZnSO₄·7H₂O additive | Not specified | 165.36 mg/g cell dry weight (specific yield) | researchgate.net |

| Submerged Fermentation | 10 L Bioreactor | Glucose 69.87 g/l, casein peptone 11.17 g/l, NaCl 1.45 g/l, ZnSO₄ 55.24 mg/l, KH₂PO₄ 1.0 g/l | pH 4.5, 8 days cultivation | 192 ± 42 mg/l | nih.gov |

| Submerged Fermentation | 100 L Bioreactor | 0.5% yeast extract, 4% glucose, 0.5% soybean powder, 0.25% peptone, 1% oat, 0.05% KH₂PO₄ | pH 5, 14 days cultivation | 206 ± 7 mg/l | nih.gov |

| Submerged Fermentation | 20-ton Fermentors | Optimized medium (C/N ratio 10) | 26°C, pH 4.5, 120 rpm agitation, 12 days cultivation | 5 mg/g | nih.gov |

Scaling Up Production for Academic and Pre-clinical Research Applications

Scaling up the production of this compound from laboratory-scale experiments to quantities sufficient for academic and pre-clinical research is a critical step in its development. The transition from small-scale cultivation (e.g., glass jars or small flasks) to larger bioreactors (e.g., 10 L, 100 L, or even 20-ton fermentors) presents several challenges and considerations. hilarispublisher.comnih.gov

Scaling up requires careful control of various parameters that can significantly impact fungal growth and metabolite production. These include:

Oxygen availability: Ensuring adequate oxygen transfer throughout the larger volume of culture medium or solid substrate is crucial for aerobic fungal growth.

Nutrient distribution: Maintaining homogeneous distribution of nutrients is essential for consistent growth and production.

Temperature control: Dissipating metabolic heat generated during fermentation becomes more challenging at larger scales.

pH control: Monitoring and adjusting pH are necessary to maintain optimal conditions for the fungus.

Agitation/Mixing: Providing sufficient mixing in submerged cultures or aeration in solid-state cultures is vital for nutrient and oxygen transfer but must be controlled to avoid damaging the fungal mycelia. nih.gov

Studies have demonstrated successful scale-up of Hericium erinaceus cultivation for erinacine production. As mentioned earlier, Erinacin A production was successfully scaled up from a 10 L to a 100 L bioreactor with optimized media and conditions, resulting in comparable or even slightly higher yields per liter. nih.gov Furthermore, preliminary results from 20-ton fermentors have shown promising Erinacin A accumulation, indicating the feasibility of large-scale production. nih.gov

Scaling up production is necessary to provide researchers with sufficient quantities of this compound for in vitro and in vivo pre-clinical studies investigating its biological activities, such as its effects on nerve growth factor synthesis and potential therapeutic applications. researchgate.netnih.govcaymanchem.com The ability to produce this compound at a larger scale facilitates more extensive and rigorous scientific investigation before any potential clinical development.

Future Research Directions and Unanswered Questions

Identification of Novel Molecular Targets and Signaling Cascades

While Erinacin B is known for its potent stimulation of nerve growth factor (NGF) synthesis, particularly in isolated mouse astroglial cells caymanchem.com, the full spectrum of its molecular targets and the intricate signaling cascades it influences remain to be completely identified. Research on related compounds like Erinacine A has utilized proteomic approaches to identify novel protein targets, such as Cofilin (COFL1) and Profilin (PROF1), involved in signaling pathways like PI3K/mTOR/p70S6K nih.gov. Applying similar advanced techniques, including proteomics, transcriptomics, and metabolomics, to this compound treatment in various cell types and disease models could reveal additional key proteins and pathways. Understanding these interactions is crucial for a comprehensive understanding of this compound's mechanisms of action beyond NGF synthesis and may uncover its potential in modulating other cellular processes relevant to neurodegenerative diseases, cancer, and other conditions where Hericium erinaceus extracts have shown promise mdpi.comoncotarget.comactapol.net. Furthermore, investigating the interaction of this compound with specific receptors, potentially including G protein-coupled receptors or other cell surface or intracellular targets, is a critical area for future research scispace.com.

Exploration of Additional Pre-clinical Therapeutic Applications

Pre-clinical studies have indicated the potential of Hericium erinaceus extracts and some of its compounds, including erinacines, in ameliorating various pathological conditions, particularly neurodegenerative diseases like Alzheimer's disease, Parkinson's disease, depression, and spinal cord injury mdpi.comnih.gov. Erinacine A has shown encouraging results in models of ischemic stroke and in reducing amyloid-β plaque burden in Alzheimer's models nih.gov. Given this compound's ability to stimulate NGF synthesis caymanchem.com, further pre-clinical studies are warranted to specifically investigate its efficacy in a wider range of neurological disorders and injuries. This could include exploring its effects on neuroinflammation, synaptic plasticity, and neuronal repair in diverse in vitro and in vivo models. Beyond neurological applications, the potential of Hericium erinaceus in cancer therapy, particularly against gastrointestinal tumors, suggests that this compound could also hold promise in this area oncotarget.comnih.gov. Further pre-clinical investigations are needed to evaluate this compound's direct anti-cancer effects, its ability to modulate the tumor microenvironment, and its potential synergistic effects with existing cancer therapies. Exploring its impact on angiogenesis and immune cell activity, as observed with Hericium erinaceus extracts, would be valuable oncotarget.comnih.gov. The potential for this compound in pain relief, as suggested by studies on Hericium erinaceus mycelium extracts inhibiting pain-related receptors, also warrants further investigation nih.gov.

Development of Advanced In Vivo Animal Models for Mechanistic Elucidation

While some in vivo studies have been conducted using Hericium erinaceus extracts and certain erinacines in animal models of neurological conditions like mild traumatic brain injury (mTBI) and Parkinson's disease nih.govmdpi.com, there is a need for more sophisticated and specific in vivo models to fully elucidate the mechanisms of action of this compound. Developing and utilizing advanced animal models that closely mimic human disease pathology will be crucial for understanding how this compound is distributed, metabolized, and exerts its effects within a complex biological system researchgate.net. Studies focusing on the pharmacokinetics of this compound, including its absorption, distribution (particularly its ability to cross the blood-brain barrier), metabolism, and excretion, are essential to inform future therapeutic development researchgate.netresearchgate.net. While Erinacine A has been shown to penetrate the blood-brain barrier in rats researchgate.net, similar detailed pharmacokinetic studies are needed specifically for this compound. Utilizing models that allow for real-time monitoring of molecular events and cellular responses following this compound administration will provide deeper insights into its therapeutic pathways. This includes employing techniques such as in vivo imaging, optogenetics, and advanced behavioral assessments to correlate molecular changes with functional outcomes.

Design and Synthesis of Highly Potent and Selective this compound Analogs

This compound is a cyathin diterpenoid caymanchem.com. The design and synthesis of analogs of this compound represent a critical future research direction for developing compounds with improved potency, selectivity, and pharmacokinetic properties. Structural modifications could aim to enhance its ability to reach target tissues, increase its stability, or reduce potential off-target effects. Drawing inspiration from the synthesis of related cyathane diterpenoids and the design of analogs for other therapeutic targets, medicinal chemists can explore modifications to the core structure of this compound researchgate.netsci-hub.senih.gov. Structure-activity relationship (SAR) studies, guided by the identification of molecular targets (as discussed in Section 9.1), will be essential in this process researchgate.net. This involves synthesizing a series of this compound derivatives with specific structural alterations and evaluating their biological activity in relevant in vitro and in vivo models. The goal is to identify analogs that retain or enhance the desirable therapeutic effects of this compound while minimizing potential liabilities, ultimately leading to the development of more effective and safer therapeutic candidates.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.